ethyl 7-(2-isopropoxy-2-oxoethoxy)-3-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate

Description

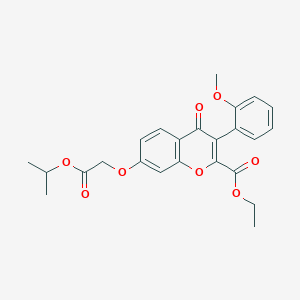

Ethyl 7-(2-isopropoxy-2-oxoethoxy)-3-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate is a synthetic chromene derivative characterized by a fused benzopyranone core. Its structure includes:

- Chromene backbone: A 4-oxo-4H-chromene system, providing rigidity and conjugation.

- Substituents:

- A 2-methoxyphenyl group at position 3, contributing steric bulk and electronic effects.

- A 2-isopropoxy-2-oxoethoxy chain at position 7, introducing ester functionality and branching.

- An ethyl ester at position 2, enhancing lipophilicity.

Chromene derivatives are widely studied for their photophysical properties, biological activity (e.g., anti-inflammatory, antiviral), and applications in materials science .

Properties

IUPAC Name |

ethyl 3-(2-methoxyphenyl)-4-oxo-7-(2-oxo-2-propan-2-yloxyethoxy)chromene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24O8/c1-5-29-24(27)23-21(16-8-6-7-9-18(16)28-4)22(26)17-11-10-15(12-19(17)32-23)30-13-20(25)31-14(2)3/h6-12,14H,5,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQXBMEWWPGBQOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)OC(C)C)C3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 7-(2-isopropoxy-2-oxoethoxy)-3-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate is a synthetic compound belonging to the chromene family, which has garnered interest due to its potential biological activities, particularly in the context of cancer treatment. This article reviews its biological activity, focusing on its anticancer properties, structure-activity relationships (SAR), and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 432.45 g/mol. The compound features multiple functional groups that contribute to its biological activity, including an ethyl ester and methoxy phenyl groups.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Notably, it has been shown to exhibit significant cytotoxic effects against various cancer cell lines, including those resistant to conventional therapies.

- Induction of Apoptosis : this compound induces apoptosis in cancer cells through the activation of caspases and modulation of pro-apoptotic and anti-apoptotic proteins. This mechanism is crucial for its efficacy against drug-resistant cancer cells .

- Inhibition of Tumor Growth : The compound has demonstrated the ability to inhibit tumor growth in xenograft models, suggesting its potential for in vivo applications. Studies indicate that it can selectively target cancer cells while sparing normal cells, which is a significant advantage in cancer therapy .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound has been pivotal in optimizing its anticancer properties. Modifications to the chromene structure have led to derivatives with enhanced potency and selectivity against various cancer types. For instance, analogs with different substituents on the phenyl ring have shown varied levels of cytotoxicity, indicating that specific structural features are critical for biological activity .

Case Studies

Several case studies have explored the efficacy of this compound:

- Leukemia Models : In vitro studies using leukemia cell lines demonstrated that this compound could overcome drug resistance by inducing apoptosis selectively in resistant cells compared to their parental counterparts .

- Solid Tumors : Preclinical trials indicated that the compound effectively reduced tumor size in solid tumor models, showcasing its potential for further development as a therapeutic agent.

Data Table: Biological Activity Summary

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent-Driven Variations in Physical and Chemical Properties

The table below summarizes key differences between the target compound and analogs:

*Calculated based on formula. ‡Predicted from ester/ether functionalities.

Key Observations:

- Branching vs. Chain Length : The isopropoxy group in the target compound reduces crystallinity compared to linear alkoxy chains (e.g., decyloxy in Compound I), which exhibit higher melting points .

- Electron-Withdrawing Groups: The trifluoromethyl group in Compound I enhances thermal stability and hydrophobicity, whereas the diethylamino group in Compound 3 improves solubility in polar solvents .

- Halogen Effects: The iodo substituent in the Sonogashira coupling precursor reduces solubility but enables cross-coupling reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.